6-Chloro-5-cyclopropylpyridin-2-amine
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Overview
Description
6-Chloro-5-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H9ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a cyclopropyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyclopropylpyridin-2-amine typically involves the chlorination of 5-cyclopropylpyridin-2-amine. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-cyclopropylpyridin-2-amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-5-cyclopropylpyridin-2-amine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylpyridin-2-amine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloropyridin-2-amine: Lacks the cyclopropyl group, which can influence its steric and electronic properties.
5-Cyclopropyl-2-methylpyridine: Similar structure but with a methyl group instead of an amine, affecting its chemical behavior.
Uniqueness
6-Chloro-5-cyclopropylpyridin-2-amine is unique due to the combination of the chlorine atom and the cyclopropyl group, which imparts distinct chemical and biological properties. This combination can enhance its reactivity in certain chemical reactions and its binding affinity towards specific molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H9ClN2 |
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Molecular Weight |
168.62 g/mol |
IUPAC Name |
6-chloro-5-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-6(5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
ZQGKISWYQVINJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=C(C=C2)N)Cl |
Origin of Product |
United States |
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